molecular formula C10H8F12O B12089168 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane CAS No. 678-50-2

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane

Cat. No.: B12089168
CAS No.: 678-50-2
M. Wt: 372.15 g/mol
InChI Key: AHCUQVDBLDBWQJ-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane (CAS 78971-81-0) is a perfluorinated ether derivative with a vinyloxy (prop-2-en-1-yloxy) substituent. Its molecular formula is C₉H₆F₁₂O, and it has a molecular weight of 358.12 g/mol . The compound features a fully fluorinated heptane backbone, which confers high chemical inertness, thermal stability, and hydrophobicity.

Properties

CAS No.

678-50-2

Molecular Formula

C10H8F12O

Molecular Weight

372.15 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-prop-2-enoxyheptane

InChI

InChI=1S/C10H8F12O/c1-2-3-23-4-6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h2,5H,1,3-4H2

InChI Key

AHCUQVDBLDBWQJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- typically involves the fluorination of heptane derivatives followed by the introduction of the allyloxy group. The reaction conditions often require the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperatures and pressures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas The process is designed to maximize yield and purity while minimizing the formation of by-products

Chemical Reactions Analysis

Types of Reactions

Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated heptane derivatives.

    Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include fluorinated alcohols, acids, and substituted heptane derivatives. These products retain the unique properties imparted by the fluorine atoms, making them valuable for further applications.

Scientific Research Applications

Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biological systems due to its unique properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of specialized materials, coatings, and surfactants due to its chemical stability and hydrophobic nature.

Mechanism of Action

The mechanism by which Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- exerts its effects involves interactions with molecular targets through its fluorinated and allyloxy groups. These interactions can influence various pathways, including enzymatic activities and membrane permeability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Tools and Structural Analysis

Crystallographic tools like SHELXL and Mercury () are critical for resolving the structures of perfluorinated compounds. For example:

  • SHELXL refines bond lengths and angles in fluorinated backbones, confirming the stereochemistry of substituents .
  • Mercury visualizes packing patterns and intermolecular interactions, aiding in predicting solubility and crystallinity .

Biological Activity

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane is a fluorinated compound that has garnered attention for its potential biological activities and applications. This article reviews its biological properties based on available research findings and data.

  • Molecular Formula : C₁₃H₉F₁₂O
  • Molecular Weight : 414.11 g/mol
  • Structure : The compound features a long carbon chain with multiple fluorine substitutions and an ether functional group.

Biological Activity Overview

The biological activity of fluorinated compounds is often linked to their unique physicochemical properties. These compounds can exhibit a range of biological effects including antimicrobial activity, toxicity to various organisms, and potential bioaccumulation in living systems.

Antimicrobial Activity

Research indicates that fluorinated compounds can possess significant antimicrobial properties. For instance:

  • Study Findings : A study conducted by D’eon and Malbury (2011) demonstrated that certain perfluorinated compounds inhibit the growth of various bacteria and fungi. The presence of fluorine atoms enhances lipophilicity which may facilitate membrane penetration in microbial cells.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds.

  • Case Study : A toxicity assessment performed by Numata et al. (2014) indicated that exposure to high concentrations of fluorinated ethers can lead to hepatotoxicity in rodent models. The study suggested that the accumulation of these compounds in liver tissues could disrupt metabolic functions.

Data Tables

Property Value
Molecular Weight414.11 g/mol
Boiling Point84°C
Density1.557 g/cm³
Flash Point16.4°C

The mechanisms through which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane exerts its biological effects are not fully elucidated but may involve:

  • Membrane Disruption : The hydrophobic nature of the compound may disrupt cellular membranes leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in cells by generating ROS.

Environmental Impact and Bioaccumulation

Fluorinated compounds are known for their persistence in the environment due to their stable carbon-fluorine bonds.

  • Bioaccumulation Potential : Research indicates that these compounds can accumulate in fatty tissues of organisms leading to long-term ecological impacts. A study by Trier et al. (2011) highlighted concerns regarding the bioaccumulation of polyfluoroalkyl substances (PFAS) in aquatic ecosystems.

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